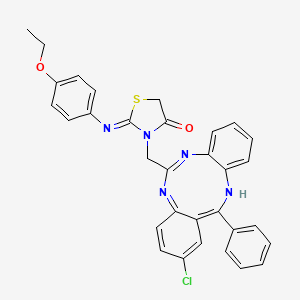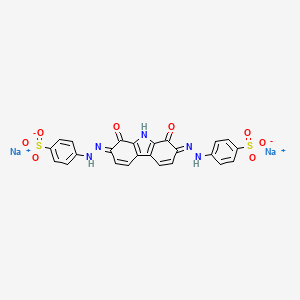
Disodium 4,4'-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) involves multiple steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a series of reactions, including nitration, reduction, and cyclization.
Azo Coupling Reaction: The carbazole derivative undergoes azo coupling with diazonium salts derived from sulphanilic acid. This reaction typically occurs under acidic conditions and requires a coupling agent.
Sulphonation: The final step involves sulphonation to introduce sulphonate groups, enhancing the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Processing: Some industries may use continuous processing techniques to improve efficiency and yield.
化学反応の分析
Types of Reactions
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their optical properties. The pathways involved are mainly photophysical and photochemical processes .
類似化合物との比較
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl (EINECS 280-734-8): Another dye with similar applications but different structural properties.
Uniqueness
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) is unique due to its specific azo linkage and carbazole core, which impart distinct optical properties and make it suitable for specialized applications in various fields .
特性
CAS番号 |
83803-46-7 |
|---|---|
分子式 |
C24H15N5Na2O8S2 |
分子量 |
611.5 g/mol |
IUPAC名 |
disodium;4-[(2E)-2-[(7E)-1,8-dioxo-7-[(4-sulfonatophenyl)hydrazinylidene]-9H-carbazol-2-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H17N5O8S2.2Na/c30-23-19(28-26-13-1-5-15(6-2-13)38(32,33)34)11-9-17-18-10-12-20(24(31)22(18)25-21(17)23)29-27-14-3-7-16(8-4-14)39(35,36)37;;/h1-12,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-19+,29-20+;; |
InChIキー |
BIPBDKHLLBBFBC-RXDUAVECSA-L |
異性体SMILES |
C1=CC(=CC=C1N/N=C\2/C(=O)C3=C(C4=C(N3)C(=O)/C(=N/NC5=CC=C(C=C5)S(=O)(=O)[O-])/C=C4)C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1NN=C2C=CC3=C(C2=O)NC4=C3C=CC(=NNC5=CC=C(C=C5)S(=O)(=O)[O-])C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



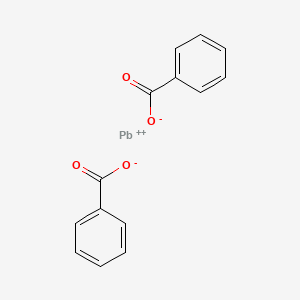

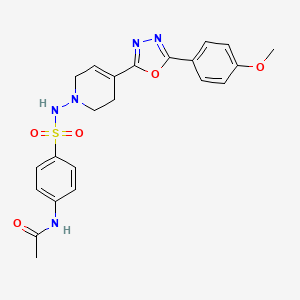

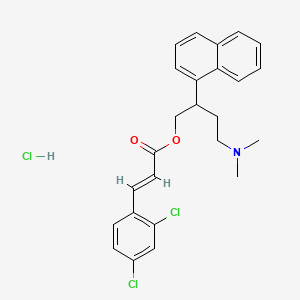
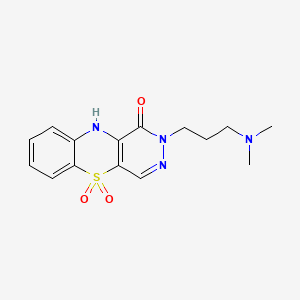
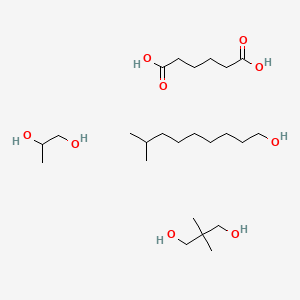

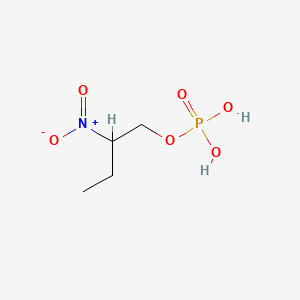
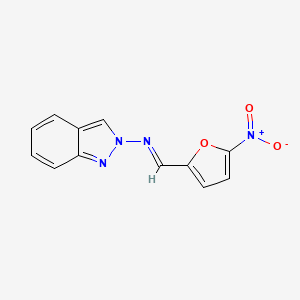
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
